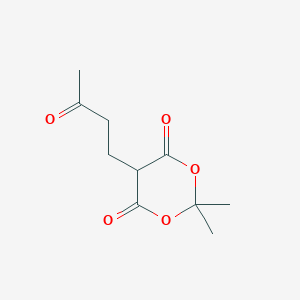
2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione typically involves the condensation of 3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide with aromatic aldehydes . This reaction is similar to the Knoevenagel reaction, which is commonly employed for the olefination of oxo compounds . The reaction conditions often include refluxing the starting materials in the presence of ammonium chloride in glacial acetic acid or glycine in anhydrous ethanol . These procedures yield the desired product with varying efficiencies depending on the substituents present on the aromatic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfur atom, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiplasmodial agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides: These compounds share a similar thiophene core but differ in their substituents, leading to variations in their chemical and biological properties.
2-Benzylidene-4,6-dimethoxybenzofuran-3(2H)-one: This compound has a benzofuran core and exhibits antiplasmodial activity.
Uniqueness
2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is unique due to its butylsulfanyl substituent, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents.
Propiedades
Número CAS |
91470-86-9 |
|---|---|
Fórmula molecular |
C15H16O3S2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-benzylidene-4-butylsulfanyl-1,1-dioxothiophen-3-one |
InChI |
InChI=1S/C15H16O3S2/c1-2-3-9-19-13-11-20(17,18)14(15(13)16)10-12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3 |
Clave InChI |
ZFYGEKZCUGTUGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=CS(=O)(=O)C(=CC2=CC=CC=C2)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B14361811.png)
![N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14361812.png)
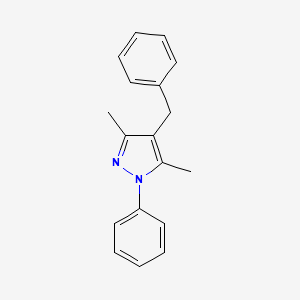
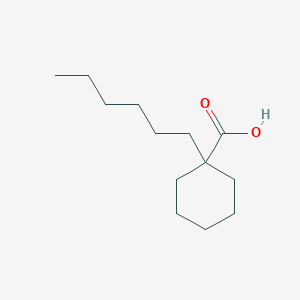

![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)

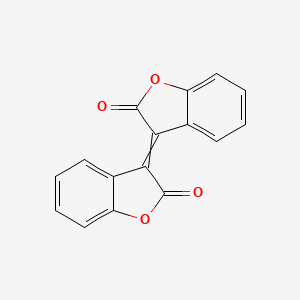

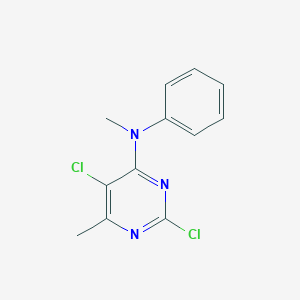

![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)

